Superior Reactivity of 2-Pyridyl Sulfonates Versus Tosylates in MgBr₂·Et₂O Bromination
A comparative evaluation of 2-pyridyl sulfonate esters and tosylate esters in the bromination reaction with MgBr₂·Et₂O demonstrated that the greater coordinating ability of the 2-pyridyl sulfonate esters accounts for their observed superior reactivity and selectivity [1]. The 2-pyridyl sulfonate scaffold exhibited enhanced reaction rates and improved product selectivity relative to the corresponding tosylate esters under identical reaction conditions.
| Evidence Dimension | Relative reactivity in bromination with MgBr₂·Et₂O |
|---|---|
| Target Compound Data | Superior reactivity and selectivity (qualitative comparative ranking) |
| Comparator Or Baseline | Corresponding 2-pyridyl tosylate esters |
| Quantified Difference | 2-Pyridyl sulfonates > tosylates in reactivity and selectivity |
| Conditions | Bromination reaction with MgBr₂·Et₂O; series of 2- and 3-pyridyl sulfonate and tosylate esters of primary and secondary alcohols evaluated |
Why This Matters
This head-to-head evidence demonstrates that 2-pyridinesulfonic acid methyl ester provides a kinetically advantaged leaving group compared to tosylate alternatives, directly impacting reaction throughput and product purity in nucleophilic substitution workflows.
- [1] Dumas, A., Li, D., Pinet, S., Corona-Becerril, D., & Hanessian, S. (2021). Divergent reactivities of 2-pyridyl sulfonate esters. Exceptionally mild access to alkyl bromides and 2-substituted pyridines. Canadian Journal of Chemistry, 99(7), 603-613. View Source
